molecular formula C27H31N7O7S2 B10796857 methyl 4-(imino(3-(3-(4-(N-(4-sulfamoylbenzyl)sulfamoyl)phenyl)ureido) phenyl)methyl)piperazine-1-carboxylate

methyl 4-(imino(3-(3-(4-(N-(4-sulfamoylbenzyl)sulfamoyl)phenyl)ureido) phenyl)methyl)piperazine-1-carboxylate

Cat. No.: B10796857
M. Wt: 629.7 g/mol
InChI Key: UJKWTQWUYKHLGQ-UHFFFAOYSA-N
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Description

SC83288 is a clinical development candidate for the treatment of severe malaria. It is an amicarbalide derivative that has shown promising results in preclinical studies. SC83288 is known for its fast-acting properties and ability to clear Plasmodium falciparum parasites at low nanomolar concentrations in vitro, as well as in a humanized SCID mouse model system in vivo .

Preparation Methods

The synthesis of SC83288 involves a medicinal chemistry program starting from amicarbalide. The synthetic routes and reaction conditions have been optimized to enhance the pharmacological and antiparasitic properties of the compound. Detailed preclinical pharmacokinetic and toxicological studies have been conducted to ensure no observable drawbacks .

Chemical Reactions Analysis

SC83288 undergoes various chemical reactions, including oxidation and reduction. The compound is known to inhibit DNA replication and merozoite egress in Plasmodium falciparum. Common reagents and conditions used in these reactions include growth inhibition and ring survival assays. The major products formed from these reactions are the elimination of Plasmodium falciparum blood stage parasites .

Scientific Research Applications

SC83288 has a wide range of scientific research applications, particularly in the field of malaria treatment. It is a fast-acting compound that can cure a Plasmodium falciparum infection in a humanized NOD/SCID mouse model system. The compound has been profiled against artemisinins to assess its potential to replace or be combined with artemisinin derivatives. SC83288 has shown no cross-resistance with artemisinins, making it a promising candidate for areas critically affected by artemisinin-resistance .

Mechanism of Action

The mechanism of action of SC83288 involves the inhibition of DNA replication and merozoite egress in Plasmodium falciparum. The compound targets early and late blood stages of the parasite. Ultra-deep sequencing of resistant parasites has identified the sarco/endoplasmic reticulum Ca2+ transporting PfATP6 as a putative determinant of resistance to SC83288 .

Comparison with Similar Compounds

SC83288 is compared with other similar compounds such as SC81458. Both compounds are fast-acting trophocidal drugs that eliminate Plasmodium falciparum blood stage parasites both in vitro and in a humanized non-obese diabetic/severe combined immunodeficiency mouse model system. SC83288 has a distinct chemotype and potentially novel mode of action, making it unique compared to other antimalarial drugs .

Properties

Molecular Formula

C27H31N7O7S2

Molecular Weight

629.7 g/mol

IUPAC Name

methyl 4-[3-[[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]carbamoylamino]benzenecarboximidoyl]piperazine-1-carboxylate

InChI

InChI=1S/C27H31N7O7S2/c1-41-27(36)34-15-13-33(14-16-34)25(28)20-3-2-4-22(17-20)32-26(35)31-21-7-11-24(12-8-21)43(39,40)30-18-19-5-9-23(10-6-19)42(29,37)38/h2-12,17,28,30H,13-16,18H2,1H3,(H2,29,37,38)(H2,31,32,35)

InChI Key

UJKWTQWUYKHLGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCN(CC1)C(=N)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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